3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Physicochemical properties Process chemistry Purification

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (CAS 112777-37-4), also known as N-isopropyl-2-methoxypyridin-3-amine, is a heterocyclic aromatic amine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, valued for its electron-donating methoxy group at the 2-position and the steric bulk of its N-isopropyl substituent, which collectively modulate lipophilicity and receptor-binding interactions.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 112777-37-4
Cat. No. B176924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
CAS112777-37-4
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(N=CC=C1)OC
InChIInChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3
InChIKeyBCAVWLXWENMMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Procurement Guide: Core Identity and Structural Differentiation


3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (CAS 112777-37-4), also known as N-isopropyl-2-methoxypyridin-3-amine, is a heterocyclic aromatic amine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, valued for its electron-donating methoxy group at the 2-position and the steric bulk of its N-isopropyl substituent, which collectively modulate lipophilicity and receptor-binding interactions .

Procurement Risk Alert: Why 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Cannot Be Replaced by Unsubstituted or Alternative N-Alkyl Analogs


Substituting 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- with unsubstituted 3-aminopyridine or other N-alkyl derivatives introduces significant physicochemical and reactivity differences that can derail synthetic or biological workflows. The target compound's specific substitution pattern—a methoxy group at the 2-position and an isopropyl group on the 3-amino nitrogen—creates a distinct steric and electronic profile that influences reaction selectivity, metabolic stability, and target engagement. Unsubstituted 3-aminopyridine, for example, exhibits a lower density (1.031 vs. 1.042 g/cm³) and a higher boiling point (248°C vs. 240°C) , reflecting the impact of these substituents on intermolecular interactions and volatility. Such differences can alter chromatographic behavior, solubility in organic media, and the outcome of nucleophilic substitution or cross-coupling reactions. Generic substitution without rigorous revalidation therefore poses a material risk to reproducibility and project timelines.

Quantitative Differentiation Evidence: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- vs. In-Class Comparators


Physicochemical Differentiation: Density and Boiling Point Shift Relative to Unsubstituted 3-Aminopyridine

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- demonstrates a measurable increase in density and a decrease in boiling point compared to unsubstituted 3-aminopyridine. This reflects the influence of the methoxy and N-isopropyl substituents on molecular packing and vapor pressure [1].

Physicochemical properties Process chemistry Purification

Synthetic Route Efficiency: Documented Yield from 2-Methoxy-3-nitropyridine

A published synthetic route for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- proceeds via reaction of 2-methoxy-3-nitropyridine with acetone, affording the target compound with a reported yield of approximately 60% [1]. This provides a baseline for process optimization and cost-of-goods estimation.

Synthetic methodology Process optimization Yield

Predicted ADME Profile: Blood-Brain Barrier Permeability and Ames Mutagenicity Flag

In silico predictions for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- indicate blood-brain barrier permeability (BBB+) and a positive Ames mutagenicity alert [1]. While these are computational predictions, they provide early guidance for lead optimization and safety assessment.

ADME Toxicology Drug-likeness

High-Value Application Scenarios for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The predicted blood-brain barrier permeability (BBB+) of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- makes it a strategic building block for designing CNS-active kinase inhibitors or GPCR ligands. Its methoxy and isopropyl groups can be leveraged to fine-tune lipophilicity and reduce P-gp efflux, potentially improving brain exposure relative to unsubstituted analogs [1].

Process Chemistry: Route Scouting and Cost Modeling

The documented synthetic route from 2-methoxy-3-nitropyridine, with a reported yield of ~60%, provides a concrete starting point for process chemists to evaluate scalability, cost-of-goods, and potential for yield improvement. This reduces the uncertainty associated with sourcing a novel intermediate [2].

Agrochemical Research: Insect Growth Regulator Development

Substituted 3-aminopyridines, including derivatives with N-alkyl and 2-alkoxy groups, have been patented for their juvenile hormone activity in insect control. The specific substitution pattern of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- may confer improved metabolic stability or target-site binding compared to simpler analogs, making it a candidate for next-generation insect growth regulators [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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